UNC8732: A Potent and Selective Chemical Probe for the Targeted Degradation of NSD2
UNC8732: A Potent and Selective Chemical Probe for the Targeted Degradation of NSD2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
UNC8732 is a second-generation chemical probe that induces the targeted degradation of the histone methyltransferase NSD2 (Nuclear Receptor Binding SET Domain Protein 2), a critical oncogene implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia (ALL). This document provides a comprehensive technical overview of UNC8732, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its application in research settings.
UNC8732 operates through a novel mechanism involving metabolic activation. The primary amine in UNC8732 is metabolized in cells to an aldehyde, which then engages the F-box protein FBXO22, a substrate recognition component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex. This induced proximity between NSD2 and the E3 ligase machinery leads to the polyubiquitination and subsequent proteasomal degradation of NSD2. This targeted degradation results in a significant reduction of the H3K36me2 mark, a key epigenetic modification catalyzed by NSD2, leading to anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, UNC8732 has been shown to reverse glucocorticoid resistance in NSD2-mutant ALL cell lines, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of UNC8732 involves a multi-step process culminating in the targeted degradation of NSD2.
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Metabolic Activation : UNC8732, a primary amine-containing molecule, undergoes metabolism within the cellular environment. This process converts the primary amine to a reactive aldehyde species.
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E3 Ligase Recruitment : The aldehyde metabolite of UNC8732 engages with a specific cysteine residue (C326) on FBXO22, a substrate receptor for the SCF E3 ubiquitin ligase complex.[1][2]
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Ternary Complex Formation : The interaction between the UNC8732 metabolite and FBXO22 facilitates the formation of a ternary complex, bringing NSD2 into close proximity with the SCFFBXO22 E3 ligase.
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Ubiquitination and Degradation : Within the ternary complex, NSD2 is polyubiquitinated by the E3 ligase. This polyubiquitin (B1169507) chain acts as a signal for recognition and subsequent degradation by the 26S proteasome.
This targeted protein degradation approach offers a distinct advantage over traditional enzyme inhibition, as it leads to the complete removal of the target protein, potentially mitigating resistance mechanisms.
Biochemical and Cellular Activity
UNC8732 has demonstrated potent and selective degradation of NSD2 in various cellular contexts. Its activity is characterized by a low nanomolar half-maximal degradation concentration (DC₅₀) and a high maximal degradation level (Dₘₐₓ).
| Compound | Target | DC₅₀ (μM) | Dₘₐₓ (%) | Assay System | Reference |
| UNC8732 | NSD2 | 0.06 ± 0.03 | 97 ± 2 | U2OS cells | [1] |
| UNC8153 | NSD2 | - | - | - | [1] |
| UNC10088 | NSD2 | 0.06 ± 0.01 | 97 ± 3 | U2OS cells | [1] |
| UNC9801 | NSD2 | 0.27 ± 0.15 | 87 ± 6 | U2OS cells | [1] |
| Compound | Target | KD (nM) | Assay | Reference |
| UNC8732 | NSD2 | No binding up to 2 μM | SPR | [1] |
Note: The lack of direct binding of UNC8732 to NSD2 in a cell-free system like SPR supports its mechanism as a degrader that requires cellular machinery for its activity.
In cellular assays, treatment with UNC8732 leads to a significant reduction in global H3K36me2 levels, a hallmark of NSD2 activity. In NSD2-mutant ALL cell lines, UNC8732 treatment suppresses cell growth, induces apoptosis, and reverses resistance to glucocorticoid therapy.[1][3] For instance, in NSD2 p.E1099K mutant RCH-ACV cells, 10 µM UNC8732 treatment for 18 days reduced cell viability to 16.7% and induced apoptosis in approximately 15% of the cell population.[1][4]
Experimental Protocols
In-Cell Western (ICW) for NSD2 Degradation
This protocol is adapted from methodologies used to characterize UNC8732-mediated NSD2 degradation.[1]
Materials:
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U2OS cells
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96-well microplates
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UNC8732 and negative control (e.g., UNC8884)
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Fixation Solution (e.g., 4% paraformaldehyde in PBS)
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Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
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Primary antibody against NSD2
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Primary antibody for normalization (e.g., anti-Actin or anti-Tubulin)
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IRDye®-conjugated secondary antibodies
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LI-COR Odyssey® Imaging System or equivalent
Procedure:
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Seed U2OS cells in a 96-well plate and allow them to adhere overnight.
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Treat cells with a serial dilution of UNC8732 or the negative control for the desired time (e.g., 24 hours).
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Aspirate the media and fix the cells with Fixation Solution for 20 minutes at room temperature.
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Wash the cells three times with PBS.
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Permeabilize the cells with Permeabilization Buffer for 20 minutes at room temperature.
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Wash the cells three times with PBS.
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Block the cells with Blocking Buffer for 1.5 hours at room temperature.
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Incubate the cells with the primary antibody against NSD2 and the normalization primary antibody, diluted in Blocking Buffer, overnight at 4°C.
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Wash the cells five times with PBS containing 0.1% Tween-20.
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Incubate the cells with the appropriate IRDye®-conjugated secondary antibodies, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.
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Wash the cells five times with PBS containing 0.1% Tween-20.
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Scan the plate using a LI-COR Odyssey® Imaging System and quantify the fluorescence intensity.
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Normalize the NSD2 signal to the normalization protein signal and calculate DC₅₀ and Dₘₐₓ values.
NanoBRET™ Assay for Ternary Complex Formation
This protocol is designed to detect the UNC8732-induced interaction between NSD2 and FBXO22 in live cells.[1]
Materials:
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U2OS cells
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Plasmids encoding NanoLuc®-NSD2 and HaloTag®-FBXO22
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Transfection reagent
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Opti-MEM™ I Reduced Serum Medium
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HaloTag® NanoBRET® 618 Ligand
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Nano-Glo® Live Cell Substrate
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Plate reader capable of measuring luminescence and filtered luminescence
Procedure:
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Co-transfect U2OS cells with plasmids encoding NanoLuc®-NSD2 and HaloTag®-FBXO22.
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Plate the transfected cells in a 96-well plate and incubate for 24 hours.
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Treat the cells with a serial dilution of UNC8732 for the desired time (e.g., 4 hours).
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Add the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate to the wells.
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Incubate for 10 minutes at room temperature.
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Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) signals using a plate reader.
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Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
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Plot the NanoBRET™ ratio against the compound concentration to determine the EC₅₀ for ternary complex formation.
Differential Scanning Fluorimetry (DSF) for Protein Stabilization
This assay can be used to assess the binding of the UNC8732 metabolite to FBXO22 by measuring changes in protein thermal stability.[5]
Materials:
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Purified recombinant SKP1-FBXO22 protein complex
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UNC8732 metabolite (aldehyde form) or a stable analog like UNC10088
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SYPRO™ Orange dye
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Real-time PCR instrument capable of performing a thermal melt
Procedure:
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Prepare a reaction mixture containing the SKP1-FBXO22 protein, SYPRO™ Orange dye, and varying concentrations of the UNC8732 metabolite or UNC10088 in a suitable buffer.
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Aliquot the reaction mixture into a 96-well PCR plate.
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Place the plate in a real-time PCR instrument.
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Perform a thermal melt by gradually increasing the temperature (e.g., from 25°C to 95°C).
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Monitor the fluorescence of the SYPRO™ Orange dye at each temperature increment.
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The melting temperature (Tₘ) is determined from the inflection point of the fluorescence curve. An increase in Tₘ indicates ligand binding and protein stabilization.
Cell Viability and Apoptosis Assays
These assays are used to evaluate the functional consequences of NSD2 degradation by UNC8732 in cancer cells.[4][6]
Cell Viability (e.g., CellTiter-Glo®):
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Seed ALL cells (e.g., RCH-ACV) in a 96-well plate.
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Treat cells with a serial dilution of UNC8732 for the desired time (e.g., 18 days).
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Equilibrate the plate to room temperature.
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Add CellTiter-Glo® reagent to each well.
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Mix on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure luminescence using a plate reader.
Apoptosis (e.g., Annexin V/PI Staining):
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Treat ALL cells with UNC8732 as in the viability assay.
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Harvest the cells and wash with cold PBS.
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Resuspend the cells in Annexin V Binding Buffer.
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Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Signaling Pathway of UNC8732-Mediated NSD2 Degradation
Caption: Mechanism of UNC8732-induced NSD2 degradation.
Experimental Workflow for Characterizing UNC8732
Caption: Key experimental workflow for UNC8732 characterization.
NSD2 Signaling in Cancer
Caption: Overview of NSD2 signaling pathways in cancer.
Conclusion
UNC8732 represents a significant advancement in the field of targeted protein degradation and serves as a valuable chemical probe for elucidating the biological functions of NSD2. Its potent and selective degradation of NSD2, coupled with its demonstrated efficacy in preclinical cancer models, underscores the therapeutic potential of this approach. The detailed methodologies and data presented in this guide are intended to facilitate the use of UNC8732 by the research community to further explore NSD2 biology and its role in disease.
References
- 1. Recruitment of FBXO22 for targeted degradation of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recruitment of FBXO22 for Targeted Degradation of NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New compound shows promise in targeting cancer-linked protein - UNC Lineberger [unclineberger.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural basis of NSD2 degradation via targeted recruitment of SCF-FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
